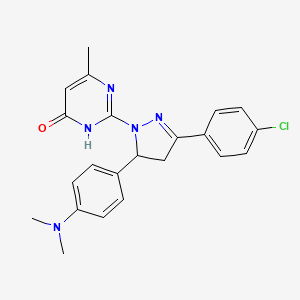
2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C22H22ClN5O and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol exhibits a range of biological activities, primarily due to its structural components that include a pyrazole moiety known for diverse pharmacological properties. This article aims to synthesize existing research findings on the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial effects.
Structural Overview
The compound is characterized by:
- Pyrazole and Pyrimidine Rings : These heterocyclic structures are often associated with various biological activities.
- Chlorophenyl and Dimethylamino Substituents : These groups enhance the compound's lipophilicity and biological interaction potential.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, a study reported the synthesis of several pyrazoline derivatives that were screened against human cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). The results demonstrated promising in vitro activity, suggesting that similar derivatives might also exhibit anticancer effects .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3a | T-47D | 10.5 | Excellent |
| 4a | UACC-257 | 8.7 | Excellent |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A review highlighted that certain pyrazole compounds act as selective COX-2 inhibitors, which are crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects . The compound may share similar pathways based on its structural characteristics.
| Compound | COX Inhibition (%) | Reference Drug |
|---|---|---|
| 150a | 62% | Celecoxib (22%) |
| 150d | 71% | Celecoxib (22%) |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. A study indicated that compounds similar to the one discussed showed significant antibacterial and antifungal activities through molecular docking simulations . The presence of the dimethylamino group is often linked to enhanced antimicrobial efficacy.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the effect of synthesized pyrazoline derivatives on cancer cell viability.
- Methodology : MTT assay was performed on T-47D and UACC-257 cell lines.
- Findings : Compounds with structural similarities to the target compound showed IC50 values indicating potent anticancer activity.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the COX inhibition potential of new pyrazole derivatives.
- Methodology : In vitro assays were conducted to measure COX enzyme activity.
- Findings : Several derivatives exhibited significant inhibition rates comparable to established drugs like celecoxib.
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-14-12-21(29)25-22(24-14)28-20(16-6-10-18(11-7-16)27(2)3)13-19(26-28)15-4-8-17(23)9-5-15/h4-12,20H,13H2,1-3H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWERBZMQYTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














